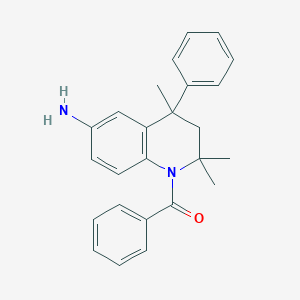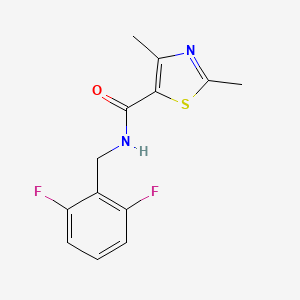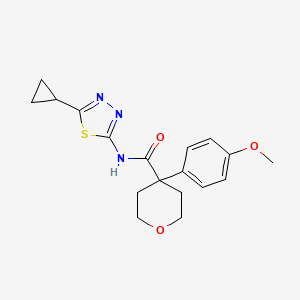
4-chloro-N-cyclohexyl-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-クロロ-N-シクロヘキシル-3-ニトロベンズアミドは、分子式がC13H15ClN2O3である有機化合物です。この化合物は、4位に塩素原子、3位にニトロ基、そしてアミドの窒素原子にシクロヘキシル基が置換されたベンズアミドコアを特徴としています。
2. 製法
合成経路と反応条件
4-クロロ-N-シクロヘキシル-3-ニトロベンズアミドの合成は、一般的に以下の手順に従います。
ニトロ化: 出発物質である4-クロロベンズアミドは、3位にニトロ基を導入するためにニトロ化されます。これは、通常、制御された温度条件下で濃硝酸と硫酸の混合物を使用して行われます。
アミド化: 次に、ニトロ化された生成物をシクロヘキシルアミンと反応させて、目的のアミドを形成します。このステップでは、アミド結合の形成を促進するために、N,N'-ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤を使用することがよくあります。
工業的製造方法
4-クロロ-N-シクロヘキシル-3-ニトロベンズアミドの工業的製造には、同様の合成経路が使用されますが、より大規模で行われます。プロセスは、収量と純度を最適化するために、連続フロー反応器や自動化システムが導入され、一貫した品質と効率が確保されます。
3. 化学反応の分析
反応の種類
4-クロロ-N-シクロヘキシル-3-ニトロベンズアミドは、さまざまな化学反応を起こすことができます。これには以下が含まれます。
還元: ニトロ基は、パラジウム触媒の存在下での水素ガスなどの還元剤を使用するか、塩化スズ(II)などの化学還元剤を使用して、アミノ基に還元できます。
置換: 4位の塩素原子は、適切な条件下で、アミンやチオールなどの他の求核剤で置換できます。
一般的な試薬と条件
還元: パラジウム触媒を用いた水素ガス、または酸性媒体中の塩化スズ(II)。
置換: 水酸化ナトリウムや炭酸カリウムなどの塩基の存在下での、アミンやチオールなどの求核剤。
主な生成物
還元: 4-アミノ-N-シクロヘキシル-3-ニトロベンズアミド。
置換: 使用される求核剤に応じて、さまざまな置換ベンズアミド。
4. 科学研究における用途
4-クロロ-N-シクロヘキシル-3-ニトロベンズアミドは、科学研究においていくつかの用途があります。
化学: より複雑な有機分子の合成における中間体として役立ち、置換反応や還元反応を含む研究に使用できます。
生物学: この化合物は、ニトロ基とアミド基が生物系に与える影響を研究するために使用でき、生化学アッセイにおけるモデル化合物として役立つ可能性があります。
医学: 薬理学的な特性に関する研究は、特に誘導体が生物活性を示す場合、潜在的な治療的用途を明らかにする可能性があります。
工業: 新素材の開発や、特殊化学品の合成における前駆体として使用される可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-cyclohexyl-3-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 4-chlorobenzamide, undergoes nitration to introduce the nitro group at the 3-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Amidation: The nitrated product is then reacted with cyclohexylamine to form the desired amide. This step often requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-chloro-N-cyclohexyl-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Reduction: 4-amino-N-cyclohexyl-3-nitrobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
4-chloro-N-cyclohexyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies involving substitution and reduction reactions.
Biology: The compound can be used to study the effects of nitro and amide groups on biological systems, potentially serving as a model compound in biochemical assays.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, particularly if derivatives exhibit biological activity.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
作用機序
4-クロロ-N-シクロヘキシル-3-ニトロベンズアミドの作用機序は、特定の用途によって異なります。たとえば、生物学的コンテキストで使用される場合、特定の酵素や受容体と相互作用して、生化学的経路に影響を与える可能性があります。ニトロ基は生体内還元を受ける可能性があり、細胞成分と相互作用する反応性中間体の形成につながります。
6. 類似の化合物との比較
類似の化合物
4-クロロ-N-シクロヘキシル-3-ニトロベンズアミド: 構造は似ていますが、置換基が異なります。
4-クロロ-N-シクロヘキシル-3-ニトロ安息香酸: アミドではなくカルボン酸基を含んでいます。
4-クロロ-N-シクロヘキシル-3-ニトロベンジルアミン: アミドではなくベンジルアミン基を含んでいます。
独自性
4-クロロ-N-シクロヘキシル-3-ニトロベンズアミドは、独自の官能基の組み合わせにより、独特の化学反応性と潜在的な生物活性を持ち、独自の化合物です。ニトロ基とシクロヘキシル置換アミドの両方の存在により、この化合物はさまざまな合成および研究用途に適した汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
4-chloro-N-cyclohexyl-3-nitrobenzamide: Similar in structure but with different substituents.
4-chloro-N-cyclohexyl-3-nitrobenzoic acid: Contains a carboxylic acid group instead of an amide.
4-chloro-N-cyclohexyl-3-nitrobenzylamine: Contains a benzylamine group instead of an amide.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a nitro group and a cyclohexyl-substituted amide makes it a versatile compound for various synthetic and research applications.
特性
分子式 |
C13H15ClN2O3 |
|---|---|
分子量 |
282.72 g/mol |
IUPAC名 |
4-chloro-N-cyclohexyl-3-nitrobenzamide |
InChI |
InChI=1S/C13H15ClN2O3/c14-11-7-6-9(8-12(11)16(18)19)13(17)15-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,15,17) |
InChIキー |
NXILMCJKLLFJES-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B11028814.png)
![3-[5,11-Dioxo-6A,11-dihydroisoindolo[2,1-A]quinazolin-6(5H)-YL]-N-(4-hydroxyphenethyl)propanamide](/img/structure/B11028818.png)
![Benzene-1,3-diylbis[(4-benzylpiperidin-1-yl)methanone]](/img/structure/B11028819.png)


![1-Ethyl-3-(methylsulfonyl)-4,8-diphenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine](/img/structure/B11028830.png)

![2-(4-methylpiperazin-1-yl)-6-(2-phenylethyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B11028844.png)
![3-(2-Methoxyethyl)-1-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B11028857.png)
![N-benzyl-2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B11028865.png)
![(E)-N,N-dimethyl-2-{7-methyl-3-[(4-methylphenyl)sulfonyl]-8-phenylpyrazolo[5,1-c][1,2,4]triazin-4-yl}ethenamine](/img/structure/B11028878.png)

![N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11028897.png)

